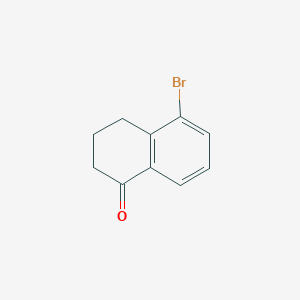

5-Bromo-1-tetralone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 5-Bromotetralon kann durch die Bromierung von Tetralon synthetisiert werden. Ein übliches Verfahren beinhaltet die Verwendung von Brom in Gegenwart eines Katalysators wie Eisen oder Aluminium-bromid. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur statt. Der Bromierungsprozess ist hochselektiv und führt zur Bildung von 5-Bromotetralon mit hoher Ausbeute und Reinheit .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von 5-Bromotetralon ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen trägt zur Aufrechterhaltung von Konsistenz und Effizienz bei der Produktion bei .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Bromotetralon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können es in Alkohole oder Alkane umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung verschiedener substituierter Tetralonderivate

Wissenschaftliche Forschungsanwendungen

5-Bromotetralon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der Synthese komplexer organischer Moleküle verwendet.

Biologie: Es dient als Zwischenprodukt in der Synthese biologisch aktiver Verbindungen.

Medizin: Es wird bei der Entwicklung von Pharmaka eingesetzt, insbesondere bei der Behandlung neurologischer Erkrankungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 5-Bromotetralon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Elektrophil fungieren und an verschiedenen chemischen Reaktionen teilnehmen, indem es Elektronen von Nucleophilen aufnimmt. Diese Eigenschaft macht es nützlich bei der Synthese komplexer organischer Moleküle. Die genauen molekularen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Art der Reaktionen ab, die es eingeht .

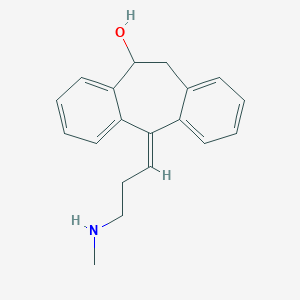

Ähnliche Verbindungen:

- 5-Brom-1-Tetralon

- 5-Brom-2-Tetralon

- 5-Brom-3-Tetralon

Vergleich: 5-Bromotetralon ist aufgrund seiner spezifischen Bromierung in der 5-Position einzigartig, die ihm besondere chemische Eigenschaften verleiht. Im Vergleich zu anderen bromierten Tetralonen zeigt es eine höhere Reaktivität in Substitutionsreaktionen und eine größere Stabilität unter verschiedenen Reaktionsbedingungen. Dies macht es zu einem bevorzugten Zwischenprodukt in der pharmazeutischen Synthese .

Wirkmechanismus

The mechanism of action of 5-Bromotetralone involves its interaction with specific molecular targets. It can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles. This property makes it useful in the synthesis of complex organic molecules. The exact molecular pathways and targets depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-1-tetralone

- 5-Bromo-2-tetralone

- 5-Bromo-3-tetralone

Comparison: 5-Bromotetralone is unique due to its specific bromination at the 5-position, which imparts distinct chemical properties. Compared to other brominated tetralones, it exhibits higher reactivity in substitution reactions and greater stability under various reaction conditions. This makes it a preferred intermediate in pharmaceutical synthesis .

Eigenschaften

IUPAC Name |

5-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXOUYZZHVHEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447287 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68449-30-9 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

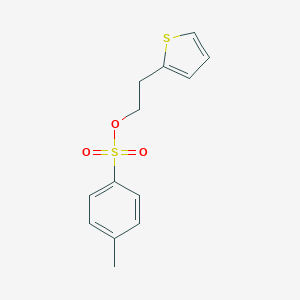

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)